RG3039

Beschreibung

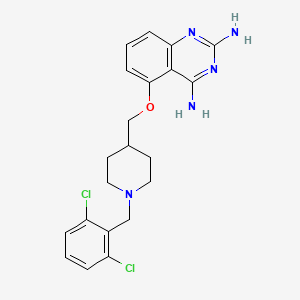

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLHFGXIUJNDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143380 | |

| Record name | D-157495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005504-62-0 | |

| Record name | D-157495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-157495 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-157495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-3039 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Research and Experimental Models of Rg3039

In Vitro Studies of Rg3039

In vitro studies have been instrumental in characterizing the direct effects of this compound at the cellular and enzymatic levels.

DcpS Enzyme Inhibition Assays

This compound has been shown to be a potent inhibitor of the mRNA decapping scavenger enzyme (DcpS). In vitro assays have demonstrated that this compound inhibits human DcpS enzyme activity in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) for human DcpS has been reported as 4.2 ± 0.13 nM, with an IC₉₀ of 40 nM. nih.govselleckchem.com Studies using mouse brain protein extracts treated in vitro with this compound also showed robust, dose-dependent inhibition of DcpS enzyme activity, with an IC₅₀ of 3.4 nM. ncats.iooup.com This inhibitory activity is strongly correlated with the potency of certain quinazoline (B50416) compounds for SMN2 promoter activation in cell-based assays. oup.com

Table 1: In Vitro DcpS Inhibition by this compound

| Enzyme Source | Assay Type | IC₅₀ (nM) | IC₉₀ (nM) | Reference |

| Human DcpS | In vitro | 4.2 ± 0.13 | 40 | nih.govselleckchem.com |

| Mouse Brain Protein Extracts | In vitro | 3.4 | Not specified | ncats.iooup.com |

Effects on SMN2 Promoter Activity in Cell-Based Assays

C5-substituted quinazolines, including derivatives like this compound, were initially identified for their ability to increase SMN2 promoter activity in cell-based assays. nih.govnih.govtandfonline.comresearchgate.netoup.com This activity was observed in motor neuron-like cell lines during high-throughput screening. nih.gov While this compound and other 2,4-diaminoquinazolines (2,4-DAQs) increased SMN2 promoter-driven reporter gene activity in NSC-34 cells by at least 3-fold, they did not significantly increase SMN2 mRNA levels in type II SMA fibroblasts or NSC-34 cells, although a trend for increased SMN protein was noted in SMA fibroblasts. plos.org Typically, HEK293T cells showed a small (~20%) increase in SMN2 transcript after 4 hours of this compound treatment, which was reduced or absent at later time points. plos.org Similar changes were observed in HelaS3 and SMA lymphoblasts, but no SMN2 response was seen in peripheral blood mononuclear cells (PBMC) or motor neurons. plos.org

Cellular Assays for SMN Protein Levels and Gem Number

Studies using cellular assays have investigated the impact of this compound on SMN protein levels and the number of nuclear gems. Gems (Gemini of Cajal bodies) are nuclear structures containing SMN protein, and their number correlates with cellular SMN levels. nih.govnih.gov Gem loss is a cellular hallmark in fibroblasts from SMA patients. nih.gov While some earlier 2,4-diaminoquinazoline derivatives showed increased SMN mRNA and protein levels and gem number in treated SMA patient-derived fibroblast cell lines, this compound treatment in 2B/- SMA mouse motor neurons significantly increased both the average number of cells with gems and the average number of gems per cell, serving as an indirect measure of SMN levels. nih.govnih.govnih.gov At the highest doses tested (1 µM), several 2,4-DAQs, including this compound (D157495), increased gem counts in SMA fibroblasts to levels observed in healthy fibroblasts. plos.org However, in treated 2B/- SMA mice, there was no significant difference in total SMN protein levels in brain, spinal cord, skeletal muscle, or kidney compared to vehicle-treated mice. nih.govnih.gov Despite this, the analysis of gem number in this compound-treated motor neurons provided a more robust readout of functional SMN, reaching 75% of control motor neurons. researchgate.net

Transcriptomic Profiling in Glioblastoma Cell Lines

More recent research has explored the effects of this compound in glioblastoma (GBM) cell lines through transcriptomic profiling. Studies treated four human GBM cell lines with this compound or DMSO and performed transcriptomic profiling by RNAseq. nih.govresearchgate.net These studies revealed that this compound significantly elevated the transcription levels of ATOH7 in U251 cells, as well as DRNT1 and DRNT2 in both U87 and U251 cells. nih.gov These findings suggest that the effects of this compound on target transcript expression in GBM cells are largely consistent with those reported in other cell types but also exhibit specific characteristics. nih.gov Mechanistically, this compound was found to downregulate STAT5B expression, which suppressed proliferation, survival, and colony formation of GBM cells. nih.govresearchgate.net

In Vivo Animal Model Studies for Spinal Muscular Atrophy

In vivo studies using various mouse models of SMA have been crucial for evaluating the therapeutic potential of this compound in a living system.

Mouse Models of SMA

This compound has been tested in several mouse models of SMA with varying disease severity, including the Taiwanese 5058 Hemi, 2B/-, SMAΔ7, and conditional SMA mice. nih.govmedchemexpress.comtandfonline.comnih.govplos.orgplos.orgcapes.gov.brsigmaaldrich.comcuresma.org

In the 2B/- SMA mouse model, this compound treatment provided a significant survival benefit. When dosing began at postnatal day 4 (P4), this compound provided a >600% survival benefit, increasing the median survival from 18 days to over 112 days. nih.govmedchemexpress.comnih.govresearchgate.net Survival advantage was significant for doses ranging from 0.5 mg/kg to 20 mg/kg, with median lifespans of 22 days (0.5 mg/kg), 123 days (2.5 mg/kg), 134 days (10 mg/kg), and 112 days (20 mg/kg) compared to 18.5 days for vehicle-treated mice. researchgate.net Treatment also improved motor function and positively impacted neuromuscular pathologies in this model. nih.govoup.comnih.govoup.comresearchgate.net Histological data indicated a trend for attenuation of motor neuron loss in 2B/- SMA mice treated with this compound, reaching significance in the medial motor neurons. researchgate.net Improvements in neuromuscular junction (NMJ) innervation and maturity were also evident. researchgate.net

In the Taiwanese 5058 Hemi SMA mouse model, which is a more severe model with a limited therapeutic window and a median survival of 9-10 days, dosing with this compound (20 mg/kg) starting at P4 also confirmed a survival benefit. nih.govresearchgate.net

In the severe SMAΔ7 mouse model, this compound (10-20 mg/kg/day via intraperitoneal injection from P1 until death) increased survival by 26% and improved motor function. sigmaaldrich.comchemicalbook.com Treatment with this compound resulted in a ~50% increase in the number of VGLUT1 synapses on L3-L5 motor neurons in this model. oup.comsigmaaldrich.com

This compound also enhanced the survival of conditional SMA mice (ChATCre+SmnRes) in which SMN expression had been genetically restored to motor neurons. medchemexpress.comnih.govcapes.gov.brinstitut-myologie.org this compound-treated ChATCre+SmnRes SMA mice showed a 66% increase in median survival (41.5 days for this compound-treated vs. 25 days for vehicle-treated) and a 55% increase in maximal weight achieved. nih.gov These findings suggest that this compound may have beneficial effects that extend beyond motor neurons and could potentially act additively with SMN-restoring therapies. nih.govcapes.gov.br

Table 2: Survival Benefit of this compound in SMA Mouse Models

| Mouse Model | Dosing Regimen (Example) | Median Survival (Vehicle) | Median Survival (this compound) | Survival Benefit (%) | Reference |

| 2B/- SMA | 20 mg/kg, P4-P20, daily po | 18.5 days | >112 days | >600 | nih.govmedchemexpress.comnih.govresearchgate.netresearchgate.net |

| Taiwanese 5058 Hemi | 20 mg/kg, P4, daily po | 9-10 days | Benefit observed | Not specified | nih.govresearchgate.net |

| SMAΔ7 | 10-20 mg/kg, P1-death, daily ip | Not specified | 26% increase | 26 | sigmaaldrich.comchemicalbook.com |

| Conditional SMA (ChATCre+SmnRes) | 10 mg/kg, P1, daily | 25 days | 41.5 days | 66 | nih.gov |

Neurophysiological and Neuromuscular Pathological Assessments

Studies in SMA mouse models have employed various neurophysiological and neuromuscular pathological assessments to evaluate the effects of this compound treatment. These assessments focus on understanding the compound's impact at the level of the motor unit, neuromuscular junction, motor neurons, and muscle tissue. cenmed.comcuresma.orgneurology.orgresearchgate.netnih.govsigmaaldrich.comuni.luspringermedizin.de

Motor Unit Function and Pathology

This compound treatment has been shown to improve motor unit pathologies and dysfunction in SMA mouse models. Neuromuscular transmission, assessed by the decrement at 3 Hz, was mitigated in this compound-treated mice compared to vehicle-treated controls. nih.govresearchgate.net In one study using 2B/- SMA mice, the decrement was reduced to an average of 12.6 ± 1.5% with this compound treatment, representing an approximately 37% improvement compared to vehicle-treated mice. nih.govresearchgate.net These physiological findings of enhanced neuromuscular transmission align with observed histological improvements in neuromuscular junction innervation and maturity. nih.govresearchgate.net The improvements in motor unit function are suggested to contribute to increased muscle strength and survival in SMA mice, even in the absence of an increased number of motor axons. oup.com

Neuromuscular Junction (NMJ) Synaptic Innervation and Function

This compound treatment has demonstrated positive effects on NMJ synaptic innervation and function in SMA mouse models. Studies have shown improved morphology and physiology of NMJ synapses. neurology.orgnih.gov In vulnerable muscles, this compound treatment helped prevent denervation. nih.gov In the longissimus capitis, splenius capitis, and serratus posterior inferior (SPI) muscles, evaluation of NMJs indicated beneficial effects of this compound. nih.gov Furthermore, this compound improved the function of fully innervated NMJs in muscles like the EDL and also appeared to improve the function of partially innervated NMJs in muscles such as the splenius, evidenced by a decrease in silent junctions despite no increase in the number of fully innervated NMJs. oup.com This suggests that this compound enhances NMJ synaptic transmission efficacy in both resistant and vulnerable muscles. oup.com

Motor Neuron Somal Integrity

While some studies suggest a trend for attenuation of motor neuron loss with this compound treatment, particularly in medial motor neurons, it may not completely prevent motor neuron loss in severe SMA models. researchgate.netnih.gov However, this compound treatment has been associated with improved motor neuron somal integrity and synaptic input onto remaining motor neurons. oup.comresearchgate.netnih.gov

VGlut1 Synapses onto Lumbar Motor Neurons

This compound treatment has been shown to increase the number of central synapses, specifically VGlut1 synapses, onto lumbar motor neurons in SMA mice. neurology.orgsigmaaldrich.comnih.gov In one study, this compound treatment resulted in approximately a 50% increase in the number of VGlut1 synapses on L3-L5 motor neurons compared to vehicle-treated SMA mice. sigmaaldrich.comnih.gov This increase in synaptic input to the remaining motor neurons suggests an improvement in the connectivity and potential function of these neurons. nih.gov

Here is a table summarizing the effect of this compound on VGlut1 synapses on L3-L5 motor neurons in a SMA mouse model:

| Group | VGlut1 Synapses per Motor Neuron (Mean ± SEM) |

| SMA Vehicle-Treated | 17.2 ± 1.8 sigmaaldrich.comnih.gov |

| SMA this compound-Treated | 26.1 ± 1.6 sigmaaldrich.comnih.gov |

| Wild-Type (WT) Control | 33.7 ± 2.6 sigmaaldrich.comnih.gov |

Muscle Size and Myofiber Area

This compound treatment has been linked to increased muscle size and myofiber area in SMA mouse models. neurology.orgoup.comresearchgate.netuni.lunih.govcaymanchem.com In the longissimus muscle of SMA mice, treatment with this compound resulted in a significant increase in muscle cross-sectional area. nih.gov This increase in muscle size is primarily attributed to an increase in individual myofiber size, as there was no significant increase in myofiber number observed in treated mice. nih.gov For instance, in one study, this compound treatment led to an approximately 80% increase in muscle cross-sectional area and about a 95% increase in individual myofiber size in the longissimus muscle of SMAΔ7 mice compared to vehicle-treated controls. nih.gov

Here is a table illustrating the effects of this compound on muscle size and myofiber area:

| Muscle Assessment | SMA Vehicle-Treated | SMA this compound-Treated | Wild-Type (WT) Control |

| Muscle Cross-Sectional Area (relative to WT) | Reduced by ~8-fold nih.gov | Increased by ~80% (compared to SMA Vehicle) nih.gov | 100% |

| Individual Myofiber Size (relative to SMA Vehicle) | 100% | Increased by ~95% nih.gov | Not specified relative to SMA Vehicle |

| Myofiber Number | No significant increase with treatment nih.gov | No significant increase with treatment nih.gov | Not specified |

Molecular Biomarkers and Transcriptional Changes

Investigation into the molecular effects of this compound has included examining changes in gene expression and potential biomarkers. A polymerase chain reaction (PCR) screening array was used to profile the expression of genes involved in skeletal muscle atrophy and regeneration in SMA mouse models. nih.gov While vehicle-treated SMA mice showed differential expression of several genes compared to control mice, this compound treatment tended to shift the expression of these genes back toward baseline levels, implying an improvement. nih.gov Notably, the transcript level of IGF-1 was found to be significantly higher in skeletal muscle of this compound-treated SMA mice compared to vehicle-treated controls. nih.gov This dysregulation of IGF-1 in SMA mice and its correction with this compound treatment is consistent with findings in other SMA models. nih.gov

This compound's primary mechanism of action is the inhibition of DcpS enzyme activity. medchemexpress.comcenmed.comncats.iocuresma.orgneurology.orgnih.govoup.comresearchgate.netbiocat.comresearchgate.netoup.com Studies have shown that this compound robustly inhibits DcpS activity in central nervous system tissues of SMA mice. medchemexpress.comnih.govoup.comresearchgate.netresearchgate.netoup.com While this compound was initially identified in a screen for SMN2 promoter activators and has been shown to modestly increase full-length and truncated SMN transcript levels in neural tissues (by approximately 30-40%), these changes did not consistently correlate with detectable increases in SMN protein levels in the CNS. neurology.orgoup.comnih.gov Furthermore, this compound did not significantly increase the activity of SMN in the assembly of spliceosomal snRNPs, which is disrupted in SMA mice. nih.gov These findings suggest that the beneficial effects of this compound in severe SMA mice may occur with limited effects on SMN protein expression or snRNP assembly, potentially involving SMN-independent mechanisms related to RNA metabolism affected by low SMN levels. nih.gov

In other research contexts, such as studies on glioblastoma cells, this compound has been observed to significantly elevate the transcription levels of certain genes, including ATOH7, DRNT1, and DRNT2. springermedizin.de These findings indicate that the effects of this compound on target transcript expression can vary depending on the cell type. springermedizin.de

SMN Protein Expression and snRNP Assembly

This compound functions as an inhibitor of the mRNA decapping enzyme DcpS. While DcpS inhibition has been reported to modulate SMN in vitro, studies in SMA mouse models indicated that this compound only modestly altered total SMN protein levels in various tissues. citeab.comguidetopharmacology.org However, analysis of motor neurons revealed that this compound treatment significantly increased the number of nuclear gems, which are SMN-containing structures, and the average number of gems per motor neuron. citeab.comguidetopharmacology.org This suggests that this compound may influence the localization or functional availability of SMN protein within the nucleus, the site of snRNP assembly. Despite these observations regarding nuclear gems, some research indicated that this compound minimally activated SMN expression or the assembly of small nuclear ribonucleoproteins (snRNPs). wikipedia.orguniprot.org

p21 (Cdkn1a) Expression and p53 Signaling Pathways

Research into the broader class of DcpS inhibitors, to which this compound belongs, suggests that upregulation of p21 (Cdkn1a) is consistently associated with the activation of the p53 signaling pathway. frontiersin.org The protein p21, encoded by the CDKN1A gene, is known to play a role as a mediator of p53 tumor suppression and is involved in cell cycle arrest. uniprot.org While these general associations exist for DcpS inhibitors and the p53-p21 axis, specific detailed findings on how this compound directly modulates p21 expression or influences p53 signaling pathways in the context of SMA or glioblastoma were not prominently detailed in the examined literature.

Brain Penetration and Central Nervous System (CNS) Activity

This compound has been characterized as an orally bioavailable compound with demonstrated brain penetration. wikipedia.orgnih.govciteab.comuniprot.orggenecards.orgwikipedia.org Studies in mice have confirmed its ability to cross the blood-brain barrier and achieve significant exposure in CNS tissues. wikipedia.orgnih.govciteab.comuniprot.org Pharmacokinetic profiling in adult mice following oral administration showed good brain penetration with a high brain-to-plasma partitioning ratio and an elimination half-life of approximately 10 hours from plasma. citeab.com In neonatal mice, dose-dependent exposure was observed in both plasma and brain. citeab.com High brain exposure and brain accumulation were noted in SMA mice, with brain-to-plasma AUC ratios of 9.3 at 2.5 mg/kg and 31 at 20 mg/kg, and brain half-lives of 31 and 40 hours, respectively. citeab.com Within the CNS, this compound has been shown to robustly inhibit DcpS enzyme activity in vivo. wikipedia.orgnih.govuniprot.org

Pharmacodynamic Outcome in SMA Mouse Models

Evaluation of this compound in various SMA mouse models, including the severe 2B/- and Taiwanese 5058 Hemi models, has demonstrated positive pharmacodynamic outcomes. wikipedia.orgciteab.comciteab.comguidetopharmacology.orguniprot.orggenecards.org Treatment with this compound extended survival, improved motor function, and positively impacted neuromuscular pathologies. wikipedia.orgciteab.comciteab.comguidetopharmacology.orguniprot.orggenecards.org

In the 2B/- SMA mouse model, this compound provided a substantial survival benefit, with median lifespans increasing significantly compared to vehicle-treated mice. citeab.comguidetopharmacology.org For instance, treatment initiated at postnatal day 4 resulted in a greater than 600% survival benefit, changing the median survival from 18 days to over 112 days. citeab.comguidetopharmacology.orggenecards.org The survival advantage was dose-dependent. citeab.comguidetopharmacology.org

| Dose (mg/kg) | Median Survival (days) in 2B/- SMA mice (P4-P20 dosing) |

| Vehicle | 18.5 citeab.com |

| 0.25 | 20 citeab.com |

| 0.5 | 22 citeab.com |

| 2.5 | 123 citeab.com |

| 10 | 134 citeab.com |

| 20 | 112 citeab.com |

This compound treatment also led to improvements in functional measures such as righting time latencies and ambulatory index scores in severe SMA mice. wikipedia.orgciteab.com Histological analyses indicated improvements in neuromuscular junction (NMJ) morphology and synaptic innervation, as well as increased muscle size. citeab.comuniprot.org Early intervention with this compound was found to be crucial for achieving the best outcomes in these models. citeab.comguidetopharmacology.org

In Vivo Animal Model Studies for Glioblastoma

Preclinical studies have also investigated the potential of this compound as a therapeutic agent for glioblastoma (GBM), an aggressive form of brain cancer.

Orthotopic Mouse Models of Glioblastoma

In vivo studies utilizing orthotopic mouse models of glioblastoma have demonstrated that this compound possesses robust anti-GBM activity. Orthotopic implantation of human glioblastoma cell lines (U251 and U87) into the brains of immunodeficient mice was used to assess the efficacy of this compound.

| Treatment Group | Median Overall Survival (days) in Orthotopic U251 GBM Mouse Model |

| DMSO (Control) | 23 |

| TMZ | 27 |

| This compound | 29 |

Beyond survival, this compound treatment also impacted tumor growth in these models. Analysis of tumor growth by bioluminescence imaging showed reduced tumor volume in this compound-treated mice compared to control groups. Mechanistically, studies in glioblastoma models suggest that this compound downregulates STAT5B expression, contributing to the suppression of GBM cell proliferation, survival, and colony formation.

Anti-Tumorigenic Activities in Preclinical Models

This compound has demonstrated robust anti-GBM activities across various preclinical models, including GBM cell lines, patient-derived organoids, and orthotopic mouse models. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These findings suggest that this compound holds promise as a potential therapeutic agent for GBM. nih.govnih.govresearchgate.net

Mechanistic Insights: Downregulation of STAT5B Expression

Mechanistic studies have revealed that a key action of this compound involves the downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B) expression. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netomicsdi.org This downregulation of STAT5B is intrinsically linked to the suppression of proliferation, survival, and colony formation in GBM cells. nih.govnih.govresearchgate.netomicsdi.org STAT5B is recognized as a transcriptional activator that plays a role in tumorigenesis and progression. researchgate.net Further research involving the overexpression of STAT5B demonstrated a decrease in the sensitivity of tumor cells to this compound, leading to an increase in the half maximal inhibitory concentration (IC50) and inhibition of apoptosis induced by the compound. nih.gov

Effects on Proliferation, Survival, and Colony Formation of GBM Cells

This compound effectively reduces or suppresses the proliferation, survival, and colony formation capabilities of GBM cells. nih.govnih.govresearchgate.netomicsdi.org The compound has been shown to efficiently suppress proliferation and colony formation in a concentration-dependent manner. nih.govresearchgate.net Furthermore, this compound significantly induced apoptosis in tumor cells. nih.govresearchgate.net The IC50 values for this compound across different GBM cell lines have been reported to range from 1.8 µM to 6.3 µM. nih.govresearchgate.net The critical role of STAT5B in these effects was highlighted by experiments where overexpression of STAT5B rescued the suppressed colony formation and inhibited the apoptosis induced by this compound treatment. nih.gov

Table 1: Reported IC50 Values of this compound in GBM Cell Lines

| Cell Line | IC50 (µM) |

| GBM Cell Lines (Range) | 1.8 - 6.3 |

Transcriptional Effects on ATOH7, DRNT1, and DRNT2

Investigations into the transcriptional effects of this compound have shown that it significantly elevates the transcription levels of ATOH7 in U251 cells. nih.gov Additionally, increased transcript levels of DRNT1 and DRNT2 have been observed in both U87 and U251 cells following treatment with this compound. nih.gov Similar increases in ATOH7, DRNT1, and DRNT2 transcript levels have been noted with 2,4-diaminoquinazolines (which include this compound) in other cell types like SMA fibroblasts and neuroblastoma cells. plos.orgnih.govsemanticscholar.org While largely consistent with observations in other cell lines, the effects of this compound on the expression of these target transcripts in GBM cells exhibit their own specific characteristics. nih.gov DRNT1 and DRNT2 are considered putative long noncoding RNAs. semanticscholar.org

Clinical Research and Translational Implications of Rg3039

Phase 1 Clinical Trials in Healthy Volunteers

RG3039 advanced to early phase clinical trials in healthy volunteers. researchgate.netcapes.gov.br These included a Phase 1a single ascending dose study and a Phase 1b multiple ascending dose study. smanewstoday.comcision.com The Phase 1a study involved 32 healthy volunteers, while the Phase 1b study included an additional 32 healthy volunteers. smanewstoday.com The primary objectives of these initial trials were to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans. smanewstoday.combusinesswire.commda.orgproactiveinvestors.co.uk

Safety and Tolerability Assessments

Assessments of safety and tolerability were key components of the Phase 1 clinical trials in healthy volunteers. smanewstoday.combusinesswire.commda.org Results from the Phase 1a study indicated that this compound was well-tolerated. smanewstoday.comcision.com Interim results from the Phase 1 study also suggested no adverse effects at drug exposures that achieved complete inhibition of DcpS in circulating peripheral blood mononuclear cells (PBMCs). neurology.org A Phase 1 clinical trial conducted by Repligen reported that this compound was safe and well tolerated at the highest dose tested (3 mg/kg) in healthy volunteers. researchgate.netresearchgate.netnih.govresearchgate.net

Pharmacokinetics (PK)

Pharmacokinetic evaluation was a primary objective of the Phase 1 trials to understand how the body processes this compound. researchgate.netnih.govresearchgate.netresearchgate.netmda.orgplos.org The Phase 1b study specifically aimed to further evaluate the plasma pharmacokinetics of multiple doses of this compound in healthy volunteers. cision.com Preclinical studies in mice had indicated that this compound was orally bioavailable and brain-penetrant, with a long PK half-life supporting extended pharmacodynamic outcomes. nih.govnih.govresearchgate.net Data from the single-dose Phase 1a study showed evidence of dose-related drug exposure. cision.com

DcpS Inhibition in Circulating PBMC

Inhibition of the target enzyme, DcpS, in circulating peripheral blood mononuclear cells (PBMCs) was assessed in the Phase 1 trials. nih.govmda.org The Phase 1a study demonstrated that this compound inhibited more than 90% of DcpS for at least 48 hours. smanewstoday.com Data from this study showed target binding that resulted in greater than 90% inhibition of DcpS in peripheral blood cells for 48 hours. cision.com Interim Phase 1 clinical results in healthy volunteers indicated complete inhibition of DcpS enzyme in circulating PBMCs at certain drug exposures. neurology.org

Evaluation of DcpS Enzyme Activity as a Pharmacodynamic Marker

DcpS enzyme activity was evaluated as a pharmacodynamic marker to monitor the biological effect of this compound in clinical trials. smanewstoday.commda.org Preclinical studies in SMA mice had suggested that DcpS enzyme activity in circulating white blood cells could serve as a useful pharmacodynamic marker of drug activity in clinical trials. nih.gov Data from the Phase 1a trial supported that the drug reached and worked on its biological target, DcpS. mda.org The Phase 1b study included secondary objectives to correlate this compound PK with a panel of molecular biomarkers and to determine the inhibitory plasma concentrations of this compound for DcpS. cision.com

Translational Significance in Spinal Muscular Atrophy

This compound was investigated for its potential therapeutic benefits in Spinal Muscular Atrophy based on its mechanism of inhibiting DcpS, an enzyme linked to RNA metabolism and potentially SMN2 expression. nih.govncats.io Preclinical studies in SMA mouse models showed promising results, including improved survival and motor function. nih.govmedchemexpress.comnih.govnih.gov

Potential for Additive Therapeutic Benefits with SMN-Restoring Therapies

Given that SMA is caused by insufficient SMN protein, therapies aimed at increasing SMN levels are a primary focus. This compound, as a DcpS inhibitor, was explored for its potential to offer additive therapeutic benefits when combined with SMN-restoring therapies. researchgate.netmda.org.au Preclinical studies in conditional SMA mice, where SMN had been genetically restored to motor neurons, showed that this compound treatment enhanced survival. medchemexpress.comresearchgate.netnih.gov This suggested that this compound, a systemically delivered drug, might provide therapeutic benefits extending beyond motor neurons and could act additively with SMN-restoring therapies delivered directly to the central nervous system, such as antisense oligonucleotides or gene therapy. researchgate.netnih.govcapes.gov.br

Translational Significance in Spinal Muscular Atrophy

Importance of Early Intervention

In the context of Spinal Muscular Atrophy, preclinical studies with this compound in mouse models have highlighted the critical importance of early intervention. In 2B/- SMA mice, treatment with this compound starting at postnatal day 4 (P4), an early point in the disease progression, resulted in a substantial survival benefit, extending median lifespan significantly compared to vehicle-treated mice. nih.govnih.govresearchgate.net Delaying administration until P11, after the clear onset of symptoms in this model, essentially mitigated the positive response, further emphasizing the necessity of initiating treatment early in the disease course. researchgate.net Similar results were observed in the more severe 5058 Hemi SMA pups when dosing began after symptom onset (P4), confirming this finding in a second SMA model. researchgate.net

Preclinical data in SMA mouse models demonstrated that this compound could extend survival and improve function, positively impacting neuromuscular pathologies. nih.govnih.govresearchgate.net This included improvements in motor neuron somal and neuromuscular junction synaptic innervation and function, as well as increased muscle size. nih.gov

Considerations for Dose Selection and Exposure Estimates in Human Subjects

Preclinical studies in SMA mouse models were instrumental in determining the minimum effective dose (MED) of this compound and establishing the associated pharmacokinetic (PK) and exposure relationships for ex vivo DcpS inhibition. nih.govnih.govresearchgate.net These studies contributed to dose selection and exposure estimates for the initial studies of this compound in human subjects. nih.govnih.govresearchgate.net

Pharmacokinetic analysis in mouse models showed that this compound is orally bioavailable and brain-penetrant. nih.govnih.gov High brain exposure was observed, with brain accumulation evident at higher doses. nih.gov The elimination half-life from brain tissues supported an extended pharmacodynamic outcome. nih.gov In motor neurons, this compound treatment significantly increased the number of gems and cells with gems, which is utilized as an indirect measure of SMN protein levels. nih.govnih.govresearchgate.net

Data from dose-response studies in 2B/- SMA mice are summarized below, illustrating the impact of varying doses on median lifespan:

| Dose (mg/kg) | Median Lifespan (days) |

| 0.25 | 20 |

| 0.5 | 22 |

| 2.5 | 123 |

| 10 | 134 |

| 20 | 112 |

| Vehicle | 18.5 |

| Untreated | 20 |

Note: Data derived from studies in 2B/- SMA mice treated daily from P4 to P20. nih.govresearchgate.net

Suspension of SMA Program and Future Directions

Repligen Corporation had licensed the SMA program, including this compound, from Families of SMA, which had funded and directed its preclinical development. biospace.compfizer.com In January 2013, Repligen entered into an exclusive worldwide licensing agreement with Pfizer Inc. to advance the SMA program. pfizer.com Under this agreement, Pfizer was to assume full responsibility for the program, including potential registration trials. pfizer.com

While the initial phase 1 clinical trial in healthy volunteers showed that this compound was safe and well tolerated biospace.comnih.govresearchgate.netnih.govresearchgate.net, information regarding the subsequent progression or formal suspension of the SMA program under Pfizer is not explicitly detailed in the provided search results. The licensing agreement transferred responsibility to Pfizer, indicating a shift in the program's direction and management. pfizer.com

Translational Significance in Glioblastoma

This compound has also demonstrated translational significance in the context of Glioblastoma (GBM), a highly aggressive primary malignant brain tumor. nih.govnih.govresearchgate.netmdpi.com

Drug Exposure Achievable in Humans

Preclinical studies investigating the effect of this compound on glioblastoma have indicated that the drug exposure levels achievable in humans are sufficient to exhibit robust anti-GBM activities in various models. nih.govresearchgate.netnih.govresearchgate.netomicsdi.org this compound exhibited excellent central nervous system bioavailability in vivo. nih.govresearchgate.netnih.govresearchgate.net A phase 1 clinical trial in healthy volunteers reported that this compound was safe and well tolerated, supporting the potential for achieving relevant drug exposure in humans for GBM therapy. nih.govresearchgate.netnih.gov

Mechanistic Investigations Beyond Dcps Inhibition

Modest Activation of SMN Expression and snRNP Assembly

Studies in severe SMA mice have indicated that while RG3039 robustly inhibits DcpS enzyme activity in central nervous system tissues, its ability to activate SMN2 gene expression in vivo is modest. researchgate.netencyclopedia.pubrcsb.org This modest effect on SMN2 transcript levels does not correlate with detectable increases in SMN protein expression in the central nervous system. researchgate.net Furthermore, this compound treatment in SMA mice did not result in significant changes in the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs), a key function of the SMN protein that is disrupted in SMA. researchgate.net

| Effect of this compound on SMN and snRNP Assembly in Severe SMA Mice | Observation | Source |

| SMN2 gene expression (in vivo) | Modest activation | researchgate.netencyclopedia.pub |

| SMN protein expression (CNS) | No detectable changes correlating with transcript levels | researchgate.net |

| snRNP assembly (spinal cord and brain) | No significant changes | researchgate.net |

| Gem number (spinal motor neurons in 2B/- SMA mice) | Improvement observed (consistent with restoration of RNA metabolism deficits) | cenmed.com |

SMN-Independent Therapeutic Effects

The observation that this compound provides significant phenotypic benefits in severe SMA mice despite having minimal effects on SMN protein expression or snRNP assembly suggests the involvement of SMN-independent therapeutic mechanisms. researchgate.net Treated SMA mice exhibit a dose-dependent increase in survival, weight, and motor function. researchgate.netencyclopedia.pubrcsb.org

Further investigations into the cellular basis of these improvements revealed that this compound treatment was associated with enhanced motor neuron somal and neuromuscular junction synaptic innervation and function, as well as increased muscle size. researchgate.netencyclopedia.pubrcsb.org Notably, this compound also improved the survival of conditional SMA mice in which SMN had been genetically restored specifically to motor neurons. researchgate.netencyclopedia.pubrcsb.org This finding is particularly significant as it suggests that the beneficial effects of this compound can be additive to or independent of increasing SMN levels in motor neurons, potentially acting on other cell types or pathways affected by low SMN levels. researchgate.netencyclopedia.pubrcsb.org These SMN-independent benefits could extend beyond motor neurons and may involve targeting molecular pathways and cellular activities disrupted downstream of SMN deficiency. researchgate.netmdpi.com

| Observed SMN-Independent Therapeutic Effects of this compound in SMA Mice |

| Increased survival |

| Increased weight |

| Improved motor function |

| Improved motor neuron somal synaptic innervation |

| Improved neuromuscular junction synaptic innervation and function |

| Increased muscle size |

| Enhanced survival in conditional SMA mice with restored motor neuron SMN |

Localization and Accumulation in Lysosomes

Research findings specifically detailing the localization and accumulation of this compound within lysosomes were not identified in the provided search results.

Impact on RNA Metabolism in the Context of Low SMN Levels

The potential for this compound to influence aspects of RNA metabolism affected by low SMN levels has been suggested as a contributing factor to its beneficial effects. researchgate.net DcpS, the enzyme inhibited by this compound, plays a role in hydrolyzing the m7GpppN cap structure during mRNA decay. researchgate.net Inhibition of DcpS activity by this compound could thus modulate mRNA metabolism. researchgate.net Studies have shown that reduced cellular levels of DcpS can alter first intron mRNA splicing. researchgate.net

RNA sequencing analysis in the spinal cord of SMA mice treated with this compound revealed significantly altered expression of a large number of genes compared to vehicle-treated SMA mice, indicating a broad impact on RNA metabolism. nih.gov While neither SMN nor DcpS transcripts themselves were found to be differentially expressed in response to this compound treatment in some cell lines, the compound did affect the levels of specific transcripts in glioblastoma cells, such as elevating the transcription of ATOH7, DRNT1, and DRNT2. nih.govumich.edu In some in vitro experiments using SMA lymphoblasts and fibroblasts, a decrease in SMNΔ7 transcripts was observed, although an increase was not seen. nih.gov These findings suggest that this compound's influence on RNA metabolism in the context of low SMN levels is complex and may involve alterations in the expression and processing of various transcripts.

| Impact of this compound on RNA Metabolism in the Context of Low SMN Levels | Observation | Source |

| Global gene expression (SMA mice spinal cord) | Significantly altered expression of a large number of genes | nih.gov |

| SMN or DcpS transcript levels (in vitro, some cell lines) | Not differentially expressed | nih.gov |

| SMNΔ7 transcript levels (in vitro, SMA lymphoblasts and fibroblasts) | Decrease sometimes observed, no increase seen | nih.gov |

| Specific transcript levels (glioblastoma cells) | Elevated transcription of ATOH7, DRNT1, and DRNT2 | umich.edu |

| DcpS activity and mRNA decay | Inhibition of DcpS, which hydrolyzes mRNA cap structure, potentially modulating mRNA decay and gene expression | researchgate.netpatsnap.com |

Downregulation of STAT5B Expression in Glioblastoma Cells

Beyond its investigation in SMA, this compound has also been studied for its effects in glioblastoma, an aggressive type of brain cancer. Research has shown that this compound effectively downregulates the expression of STAT5B (Signal Transducer and Activator of Transcription 5B) in glioblastoma cells. umich.eduwikipedia.orgiiab.menih.govgoogleapis.comguidetopharmacology.org

This downregulation of STAT5B expression by this compound is linked to significant anti-tumor effects, including the suppression of proliferation, survival, and colony formation of glioblastoma cells. umich.eduwikipedia.orgiiab.menih.govgoogleapis.comguidetopharmacology.org Further mechanistic studies have demonstrated that the anti-glioblastoma activity of this compound is mediated, at least in part, through this reduction in STAT5B expression. umich.eduiiab.me Overexpression of STAT5B in glioblastoma cells has been shown to decrease their sensitivity to this compound and inhibit the apoptosis induced by the compound. iiab.me These findings highlight a distinct mechanism of action for this compound in glioblastoma, involving the modulation of the STAT5B signaling pathway, which is known to play a role in glioma progression. iiab.megenecards.org

| Effect of this compound on STAT5B and Glioblastoma Cells | Observation | Source |

| STAT5B expression (glioblastoma cells) | Downregulation | umich.eduwikipedia.orgiiab.menih.govgoogleapis.comguidetopharmacology.org |

| Glioblastoma cell proliferation | Suppressed via STAT5B downregulation | umich.eduwikipedia.orgiiab.menih.govgoogleapis.comguidetopharmacology.org |

| Glioblastoma cell survival | Suppressed via STAT5B downregulation | umich.eduwikipedia.orgiiab.menih.govgoogleapis.comguidetopharmacology.org |

| Glioblastoma colony formation | Suppressed via STAT5B downregulation | umich.eduwikipedia.orgiiab.menih.govgoogleapis.comguidetopharmacology.org |

| Sensitivity to this compound (with STAT5B overexpression) | Decreased | iiab.me |

| Apoptosis induced by this compound (with STAT5B overexpression) | Inhibited | iiab.me |

| DCPS expression (glioblastoma) | Overexpressed and associated with poor survival; promotes cell behavior via STAT5B | umich.eduwikipedia.orgiiab.menih.govguidetopharmacology.org |

Q & A

Q. What is the primary mechanism of action of RG3039 in spinal muscular atrophy (SMA) research?

this compound, a 2,4-diaminoquinazoline compound, primarily inhibits the decapping scavenger enzyme (DcpS), which modulates mRNA stability and degradation. Preclinical studies demonstrate that this compound increases survival motor neuron (SMN) transcript levels in HEK-293T cells, with dose- and time-dependent effects observed via droplet digital PCR (ddPCR) . This mechanism is critical for SMA therapy, as SMN protein deficiency underlies the disease pathology. However, transcript-specific responses (e.g., PAQR8, MAOB) suggest additional DcpS-independent pathways may contribute .

Q. Which genes are most significantly modulated by this compound treatment?

RNA-Seq analyses in Neuro2a (N2a) cells identified 1,489 genes (70.9%) with expression changes <2-fold and 80 genes (3.8%) with >4-fold changes after this compound exposure. Key affected genes include:

| Gene | Fold Change (Log2) | Biological Relevance |

|---|---|---|

| PAQR8 | -2.1 | Membrane receptor for progesterone |

| MAOB | -1.8 | Mitochondrial enzyme |

| SMN | +1.5 | Critical for motor neuron survival |

| RAB26 | -1.7 | Vesicle trafficking regulator |

Notably, PAQR8 modulation remains controversial, with conflicting reports on DcpS dependency .

Q. What experimental models are used to study this compound's effects?

- In vitro: HEK-293T and N2a cell lines for transcript profiling (RNA-Seq, ddPCR) .

- In vivo: Preclinical SMA mouse models to assess SMN protein restoration and motor function .

- Controls: Use of 7-methyl analogs (e.g., PF-06802336) to isolate DcpS-dependent effects .

Advanced Research Questions

Q. How do researchers address discrepancies in transcript modulation findings with this compound?

Conflicting data (e.g., PAQR8 downregulation in some studies but not others) arise from methodological variables:

- DcpS Knockdown Efficiency: Higher knockdown levels in certain clones (e.g., clones 24 and 71) may amplify transcript effects .

- Treatment Duration: Short-term vs. long-term incubation impacts primary vs. downstream effects. Early time points (4–8 hrs) are recommended to distinguish direct targets .

- Compound Specificity: Use structural analogs (e.g., 7-methyl-substituted DAQ inhibitors) to validate DcpS dependency .

Q. What methodological considerations are critical when analyzing RNA-Seq data from this compound-treated cells?

- Data Normalization: Account for polyA RNA selection biases and batch effects.

- Thresholds: Apply strict cutoffs (e.g., >2-fold change, adjusted p-value <0.05) to avoid false positives, as 70.9% of changes are <2-fold .

- Pathway Analysis: Tools like Ingenuity Pathway Analysis (IPA) reveal no dominant pathways, necessitating hypothesis-free exploration .

- Replication: Cross-validate findings with orthogonal methods (e.g., qRT-PCR for key genes like SMN) .

Q. How does experimental design influence the interpretation of this compound's efficacy?

- Dose Optimization: Phase 1 trials in healthy volunteers highlighted the need for pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing .

- Biomarker Selection: SMN transcript levels alone may be insufficient; multi-omics approaches (proteomics, metabolomics) are recommended .

- Temporal Resolution: Time-course experiments (e.g., 4–24 hrs) are critical to capture dynamic transcript changes and avoid conflating primary/secondary effects .

Data Contradiction Analysis

Q. Case Study: PAQR8 Transcript Modulation

- Conflict: Zhou et al. (2015) reported PAQR8 downregulation proportional to DcpS knockdown, while others observed DcpS-independent effects .

- Resolution: Differences in knockdown efficiency (e.g., clone-specific siRNA efficacy) and treatment duration explain disparities. Rigorous validation with isoform-specific inhibitors is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.